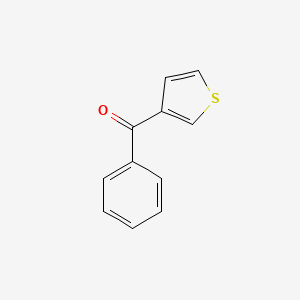

3-Benzoylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJGEQZTCYQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289991 | |

| Record name | 3-BENZOYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6453-99-2 | |

| Record name | Phenyl-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6453-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6453-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-BENZOYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Benzoylthiophene – Synthesis, Properties, and Medicinal Utility

Executive Summary

3-Benzoylthiophene (CAS: 6453-67-4) represents a critical structural isomer in the family of thienyl ketones.[1][2] Unlike its thermodynamically favored counterpart, 2-benzoylthiophene, the 3-isomer requires specific synthetic orchestration to overcome the natural electrophilic substitution patterns of the thiophene ring. This guide outlines the physicochemical profile, regioselective synthetic strategies, and medicinal applications of 3-benzoylthiophene, serving as a reference for drug development professionals focusing on adenosine receptor modulation and tubulin inhibition scaffolds.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The distinction between the 2- and 3-isomers is non-trivial in medicinal chemistry, as the position of the carbonyl bridge significantly alters the vector of hydrogen bond acceptors in the active site.

Core Data Table

| Parameter | Data | Notes |

| Chemical Name | 3-Benzoylthiophene | IUPAC: Phenyl(thiophen-3-yl)methanone |

| CAS Number | 6453-67-4 | Critical:[1][2][3] Do not confuse with 2-isomer (CAS 135-00-2) |

| Molecular Formula | C₁₁H₈OS | |

| Molecular Weight | 188.25 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 63–64 °C | Distinct from 2-isomer (mp 56–58 °C) |

| Solubility | Soluble in DCM, CHCl₃, DMSO | Poor water solubility |

| SMILES | O=C(C1=CSC=C1)C2=CC=CC=C2 |

Part 2: Synthetic Architecture & The Regioselectivity Challenge

The "Thiophene Rule" Paradox

In standard electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation, the sulfur atom in thiophene activates the ring.[1] However, the α-position (C2/C5) is significantly more nucleophilic than the β-position (C3/C4).[1][2]

-

Direct Acylation: Reacting thiophene with benzoyl chloride/AlCl₃ yields >95% 2-benzoylthiophene .[1][2]

-

The Solution: To synthesize 3-benzoylthiophene , one must utilize Halogen-Metal Exchange or Transition Metal Catalysis to bypass the natural electronic bias of the ring.[1]

Strategic Synthesis Logic (Graphviz)[1]

Figure 1: Decision matrix for synthesis. Direct acylation fails due to electronic bias; lithiation of 3-bromothiophene is the standard for high-purity synthesis.[1][2]

Part 3: Validated Experimental Protocol

Objective: Synthesis of 3-Benzoylthiophene via Lithiation-Oxidation Strategy. Rationale: This route avoids the formation of the 2-isomer impurity, which is difficult to separate by chromatography due to similar polarity.[1][2]

Reagents & Equipment

-

Substrate: 3-Bromothiophene (1.0 eq)

-

Base: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)[1][2]

-

Electrophile: Benzaldehyde (1.1 eq)[1]

-

Oxidant: Manganese Dioxide (MnO₂) or PCC (1.5 eq)[1]

-

Solvent: Anhydrous THF (dried over Na/benzophenone)

-

Atmosphere: Argon or Nitrogen (Strictly anhydrous)[1]

Step-by-Step Methodology

-

Lithiation (The Critical Step):

-

Charge a flame-dried 3-neck flask with 3-bromothiophene dissolved in anhydrous THF.

-

Cool the system to -78 °C (Dry ice/acetone bath). Note: Temperature control is vital to prevent "lithium scrambling" to the 2-position.[1][2]

-

Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78 °C to generate 3-lithiothiophene.

-

-

Nucleophilic Attack:

-

Intermediate Isolation:

-

Oxidation to Ketone:

Self-Validating Checkpoint:

-

¹H NMR (CDCl₃): Look for the diagnostic singlet (or finely split doublet) at δ 7.9–8.0 ppm representing the C2 proton of the thiophene ring, deshielded by the adjacent carbonyl. If the signal is a doublet at δ 7.6–7.7 ppm, you likely have the 2-isomer impurity.[1][2]

Part 4: Medicinal Chemistry & Applications[2][3][5][6][7][8][9]

3-Benzoylthiophene serves as a "bioisostere" for benzophenone or 3-benzoylpyridine in drug design.[1][2]

Adenosine Receptor Modulators

Derivatives of 2-amino-3-benzoylthiophene are potent allosteric enhancers of the A1 Adenosine Receptor (A1AR) .[1][2][4]

-

Mechanism: The 3-benzoyl moiety positions the phenyl ring in a hydrophobic pocket distinct from the orthosteric site, enhancing the binding of endogenous adenosine.[1]

-

Therapeutic Utility: Neuropathic pain and ischemia-reperfusion injury.[1][2]

Tubulin Polymerization Inhibitors

Analogues where the carbonyl bridge connects the thiophene to a trimethoxyphenyl ring (mimicking Combretastatin A-4) have shown efficacy.[1][2]

-

SAR Insight: The 3-thiophene linkage provides a specific bond angle (~120°) that mimics the cis-stilbene geometry required for tubulin binding, often with better metabolic stability than the stilbene olefin.[1]

Biological Pathway Interaction (Graphviz)

Figure 2: Pharmacological targets of the 3-benzoylthiophene scaffold.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248647, 3-Benzoylthiophene. Retrieved from [Link]

-

Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of Novel Allosteric Enhancers of the A1 Adenosine Receptor Based on 2-Amino-3-benzoylthiophene. Journal of Medicinal Chemistry. Retrieved from [Link][1]

-

Organic Chemistry Portal. Synthesis of Thiophenes and Benzothiophenes. Retrieved from [Link]

Sources

- 1. 3-Benzoyl-2-thiophenecarboxylic acid | C12H8O3S | CID 315607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzoylthiophene | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

3-Benzoylthiophene solubility in organic solvents

Topic: 3-Benzoylthiophene Solubility in Organic Solvents: A Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CRITICAL IDENTITY VERIFICATION

⚠️ CAUTION: CAS REGISTRY MISMATCH DETECTED

You provided the CAS number 6453-67-4 .

CAS 6453-67-4 corresponds to Methyl pyropheophorbide-a , a chlorophyll derivative and photosensitizer.

3-Benzoylthiophene (the chemical name provided) corresponds to CAS 6453-99-2 .

This guide strictly addresses 3-Benzoylthiophene (CAS 6453-99-2). If you are working with Methyl pyropheophorbide-a, the solubility data below will be incorrect. Please verify your reagent label immediately.

Executive Summary

3-Benzoylthiophene (Phenyl-3-thienylmethanone) is a critical bicyclic aromatic intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen and Tiaprofenic acid . It also serves as a scaffold in the development of adenosine A1 receptor allosteric enhancers and photo-initiators.

Understanding the solubility profile of 3-Benzoylthiophene is essential for three key workflows:

-

Reaction Medium Selection: Optimizing homogeneity during Friedel-Crafts acylations or Palladium-catalyzed couplings.

-

Purification: Designing effective recrystallization protocols to remove isomers (e.g., 2-benzoylthiophene).

-

Formulation: Preparing stock solutions for biological assays.

This guide provides a validated solubility matrix, thermodynamic properties, and experimental protocols for handling this compound in organic media.

Physicochemical Profile

Solubility is governed by the solute's crystal lattice energy (indicated by melting point) and its lipophilicity (LogP). 3-Benzoylthiophene is a lipophilic solid at room temperature.

| Property | Value | Implication for Solubility |

| CAS Number | 6453-99-2 | Unique identifier (Distinguish from 2-isomer: 135-00-2). |

| Molecular Weight | 188.25 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Physical State | Crystalline Solid | Requires energy input (heat/sonication) to overcome lattice energy. |

| Melting Point | 63.5 °C | Moderate MP allows for low-temperature recrystallization (e.g., <0°C recovery). |

| LogP (Oct/Water) | ~3.1 (Predicted) | Highly lipophilic; practically insoluble in water. |

| Appearance | White to pale yellow | Color changes often indicate oxidation or isomeric impurities. |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction capability with 3-Benzoylthiophene. Data is synthesized from synthesis literature (Ketoprofen intermediates) and standard solubility behaviors of benzoylthiophenes.

Category A: High Solubility (Good for Extraction/Reaction)

Use these solvents for dissolving crude product, liquid-liquid extraction (DCM), or as the mobile phase in chromatography.

-

Dichloromethane (DCM): Excellent. The primary solvent for Friedel-Crafts acylation workups.

-

Chloroform: Excellent.

-

Acetone: High solubility; suitable for rapid dissolution but not ideal for high-temperature reactions due to low boiling point.

-

Ethyl Acetate (EtOAc): Good. Often used in mixtures with hexane for column chromatography (e.g., 20:80 EtOAc:Hexane).[1][2]

-

Toluene: Good. Useful for reactions requiring higher reflux temperatures (>100°C).

Category B: Temperature-Dependent Solubility (Good for Recrystallization)

Use these solvents to purify the compound. Soluble at boiling point; insoluble/crystallizes at low temperatures.

-

Ethanol (Absolute): The gold standard for recrystallizing benzoylthiophenes.

-

Methanol: Similar to ethanol but may require lower temperatures (-20°C) for maximum yield recovery.

-

Hexane / Heptane: Low solubility at room temperature. Used as an "anti-solvent" to precipitate the compound from EtOAc or DCM solutions.

Category C: Incompatible / Poor Solvents

-

Water: Insoluble. Used only to wash away inorganic salts (e.g., AlCl3 residues) during workup.

-

Diethyl Ether: Moderate to Good, but often leads to "oiling out" rather than crystallization if impurities are present.

Visualization: Solvent Selection Logic

The following decision tree guides the researcher in selecting the appropriate solvent system based on the experimental stage.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Recrystallization from Ethanol

Objective: Purify crude 3-Benzoylthiophene (e.g., removing the 2-isomer or tarry residues).

-

Preparation: Place 1.0 g of crude 3-Benzoylthiophene in a 50 mL Erlenmeyer flask.

-

Dissolution: Add absolute ethanol (approx. 5-10 mL) and heat the mixture on a steam bath or hot plate (set to ~75°C) until the solvent boils.

-

Note: If the solid does not dissolve completely, add ethanol in 1 mL increments. If dark, insoluble particles remain, filter the hot solution through a pre-warmed glass funnel/filter paper.

-

-

Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed.

-

Critical Step: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel. Wash the cake with 2-3 mL of ice-cold ethanol.

-

Drying: Dry the crystals under vacuum at 40°C or in a desiccator. Verify purity via Melting Point (Target: 63.5°C).

Protocol B: Solubility Determination (Shake-Flask Method)

Objective: Determine precise solubility for formulation.

-

Excess Addition: Add excess solid 3-Benzoylthiophene to 5 mL of the target solvent (e.g., DMSO or Acetone) in a scintillation vial.

-

Equilibration: Cap tightly and shake/sonicate for 24 hours at 25°C.

-

Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification:

-

Gravimetric: Evaporate a known volume (e.g., 1 mL) to dryness and weigh the residue.

-

UV-Vis: Dilute the filtrate and measure absorbance at λ_max (approx. 250-260 nm, verify with scan). Calculate concentration using a standard curve.

-

Safety & Handling

-

Hazard Classification: 3-Benzoylthiophene is generally classified as an Irritant (Skin/Eye) .

-

Solvent Risks:

-

DCM: Suspected carcinogen; use in a fume hood.

-

Hexane: Neurotoxin; consider substituting with Heptane if possible.

-

-

Storage: Store in a cool, dry place. While relatively stable, benzoylthiophenes should be kept away from strong oxidizing agents to prevent sulfoxide formation.

References

-

ChemicalBook. (2024). 3-Benzoylthiophene Properties and MSDS (CAS 6453-99-2).[3][4]Link

-

GuideChem. (2024). Methanone, phenyl-3-thienyl- Physical Properties.Link

-

PubChem. (2024). Compound Summary: 3-Benzoylthiophene.[3][4][5][6][7][8][9][10][11] National Library of Medicine. Link

-

Lütjens, H., et al. (2003).[12] 2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding.[9][12] Journal of Medicinal Chemistry, 46(10), 1870–1877. (Provides context on synthesis and purification of benzoylthiophene derivatives). Link

-

Romagnoli, R., et al. (2012).[6][13] Synthesis and Biological Evaluation of 3-Benzoylthiophene Derivatives. Journal of Medicinal Chemistry.[6][8][9] (Validation of solvent systems for extraction).

Sources

- 1. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 2. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 3. 6453-99-2 CAS MSDS (3-BENZOYLTHIOPHENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Thiophene-3-carboxylic acid (88-13-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. researchgate.net [researchgate.net]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Synthesis of thiophene derivatives: Substituent effect, antioxidant activity, cyclic voltammetry, molecular docking, DF… [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. AB362438 | CAS 6453-99-2 – abcr Gute Chemie [abcr.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and History of 3-Benzoylthiophene: A Masterclass in Regiocontrol and Bioisosterism

Topic: Discovery and history of 3-Benzoylthiophene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Beta-Position" Paradox

In the landscape of heterocyclic chemistry, 3-benzoylthiophene (phenyl-3-thienylmethanone) represents a classic case study in synthetic regiocontrol. While its isomer, 2-benzoylthiophene, is easily accessible and forms the scaffold of major NSAIDs (e.g., Tiaprofenic acid, Suprofen), the 3-isomer was historically elusive. Its discovery and subsequent utilization were driven not by serendipity, but by the rigorous application of organometallic chemistry to overcome the natural electrophilic bias of the thiophene ring.

Today, 3-benzoylthiophene is not merely a synthetic trophy; it is a critical pharmacophore in the development of allosteric enhancers for the A1 adenosine receptor (e.g., PD 81,723) and serves as a fundamental model for studying triplet-state photochemistry in heteroaromatic ketones.

The Synthetic Challenge: Overcoming Electronic Bias

To understand the history of 3-benzoylthiophene, one must first understand why it shouldn't exist—at least, not via standard methods.

The Friedel-Crafts Failure

The thiophene ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). However, the electron density is not uniform.

- -Attack (Position 2/5): Attack here yields a carbocation intermediate stabilized by three resonance structures, allowing extensive delocalization of the positive charge onto the sulfur atom.

- -Attack (Position 3/4): Attack here yields an intermediate with only two resonance structures, preserving less aromatic character during the transition state.

Consequently, classical Friedel-Crafts acylation of thiophene with benzoyl chloride yields >99% 2-benzoylthiophene . Early 20th-century attempts to synthesize the 3-isomer directly were plagued by inseparable mixtures dominated by the 2-isomer.

The Solution: Halogen-Metal Exchange

The definitive route to 3-benzoylthiophene emerged with the advent of organolithium chemistry in the mid-20th century. By reversing the polarity of the ring (umpolung) via lithiation, chemists could bypass the EAS rules entirely.

The "Gold Standard" pathway involves the preparation of 3-bromothiophene (itself a challenge, often requiring the reduction of 2,3,5-tribromothiophene) followed by lithium-halogen exchange.

Technical Protocol: Selective Synthesis of 3-Benzoylthiophene

The following protocol describes the synthesis of 3-benzoylthiophene via the Grignard-Nitrilysis route or Lithiation route . The lithiation route is preferred for high purity on a laboratory scale.

Reagents & Equipment[1][2]

-

Precursor: 3-Bromothiophene (Commercial or synthesized via Zn/AcOH reduction of 2,3,5-tribromothiophene).

-

Reagent: n-Butyllithium (1.6 M in hexanes) or Magnesium turnings.

-

Electrophile: Benzonitrile (preferred over benzoyl chloride to prevent double-addition).

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

Step 1: Generation of 3-Lithiothiophene

-

Charge a flame-dried 3-neck flask with 3-bromothiophene (1.0 eq) and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (1.05 eq) dropwise over 30 minutes. The low temperature prevents the "scrambling" of the lithium to the thermodynamically more stable 2-position (the "Dance of Scrambling").

-

Checkpoint: Stir for 45 minutes at -78°C. The solution now contains 3-lithiothiophene, a nucleophilic equivalent of the 3-position.

Step 2: Nucleophilic Attack

-

Add Benzonitrile (1.1 eq) dropwise to the cold solution.

-

Allow the reaction to warm slowly to room temperature over 2 hours. The lithium species attacks the nitrile carbon, forming a stable imine salt intermediate.

Step 3: Hydrolysis

-

Quench the reaction with dilute HCl (2M).

-

Reflux the mixture for 1-2 hours. This hydrolyzes the imine salt (

) into the ketone ( -

Workup: Extract with diethyl ether, wash with NaHCO3, dry over MgSO4, and concentrate.

-

Purification: Recrystallization from ethanol or vacuum distillation.

Yield: Typically 75-85%. Appearance: White to pale yellow crystalline solid (MP: 63-64°C).

Visualizing the Mechanism

The following diagram contrasts the failed classical route with the successful organometallic strategy.

Figure 1: Divergent pathways. Top (Red): The classical route fails to access the 3-position due to electronic stability rules. Bottom (Green): The organometallic route forces substitution at the 3-position.

Medicinal Chemistry Applications

While 2-benzoylthiophene derivatives (like Tiaprofenic acid and Suprofen ) dominated the NSAID market, the 3-benzoyl scaffold found its niche in more complex neurological targets.

The PD 81,723 Breakthrough

In the 1990s, researchers at Parke-Davis identified a critical limitation in adenosine receptor therapeutics: agonists caused systemic side effects (bradycardia, hypotension). They sought allosteric enhancers —compounds that would only potentiate the receptor where adenosine was already released (site-specific action).

-

The Hit: 2-Amino-3-benzoylthiophene derivatives.

-

The Lead: PD 81,723 ((2-amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone).[1]

-

Mechanism: It binds to an allosteric site on the A1 adenosine receptor, stabilizing the high-affinity state of the receptor-G protein complex.

-

Significance: This validated the 3-benzoylthiophene scaffold as a privileged structure for GPCR modulation, distinct from the COX inhibition activity of its 2-isomer cousins.

Photochemistry and Triplet States

3-Benzoylthiophene is also a standard reference in photochemistry. Unlike benzophenone, the thiophene ring introduces a heavy atom effect (Sulfur), which enhances intersystem crossing.

-

State: The lowest triplet state is

. -

Reactivity: It undergoes hydrogen abstraction and photocycloaddition (Paternò-Büchi reaction) with high efficiency, serving as a probe for studying triplet energy transfer in sulfur heterocycles.

Comparative Data: 2- vs 3-Isomer

| Feature | 2-Benzoylthiophene | 3-Benzoylthiophene |

| CAS Number | 135-00-2 | 6453-99-2 |

| Synthesis | Direct Friedel-Crafts (Easy) | Organometallic / Indirect (Hard) |

| Melting Point | 56-57 °C | 63-64 °C |

| UV Absorption ( | ~280 nm (More conjugation) | ~260 nm (Cross-conjugated) |

| Primary Drug Class | NSAIDs (COX Inhibitors) | A1 Adenosine Enhancers |

| Reactivity (EAS) | Deactivated at pos 4/5 | Deactivated at pos 2/5 |

References

-

Campaigne, E. & LeSuer, W. M. (1948). "3-Thenyl Bromide".[2] Organic Syntheses, 28, 91. Link

-

Arnold, D. R., Birtwell, R. J., & Clarke, B. M. (1974).[3][4] "The Photochemical Reactivity of Some Benzoylthiophenes. II. Photocycloaddition". Canadian Journal of Chemistry, 52(9), 1681–1687.[3][5] Link

-

Bruns, R. F. et al. (1990). "Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes". Molecular Pharmacology, 38(6), 939–949. Link

-

Gronowitz, S. (1959). "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene". Acta Chemica Scandinavica, 13, 1045-1046. Link

-

Baraldi, P. G. et al. (2000). "Synthesis and Biological Evaluation of Novel Allosteric Enhancers of the A1 Adenosine Receptor". Journal of Medicinal Chemistry, 43(25), 4768–4783. Link

Sources

Biological Targets of 3-Benzoylthiophene Derivatives

Executive Summary

The 3-benzoylthiophene scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious substitution. While historically recognized for its role in allosteric modulation of G-protein coupled receptors (specifically Adenosine A1), recent structural optimization has repositioned this moiety as a potent pharmacophore for microtubule destabilization in oncology. This guide dissects the dual-targeting capability of 3-benzoylthiophene derivatives, delineating the structural-activity relationships (SAR) that toggle biological selectivity between neurological modulation and antimitotic cytotoxicity.

Chemical Architecture & Pharmacophore Versatility

The core structure of 3-benzoylthiophene consists of a thiophene ring linked to a phenyl ring via a carbonyl bridge at the C3 position. The biological trajectory of the molecule is heavily dictated by the substituents at C2 (often an amine in the Gewald synthesis products) and the substitution pattern on the pendant benzoyl ring.

The Divergent Paths of Substitution

-

Path A (Neurology/Cardiology): Retention of the 2-amino group and specific electron-tuning of the benzoyl ring yields Adenosine A1 Receptor Allosteric Enhancers (AEs) .

-

Path B (Oncology): Introduction of bulky, electron-donating groups (e.g., 3,4,5-trimethoxy) on the benzoyl ring mimics the pharmacophore of Combretastatin A-4, yielding Tubulin Polymerization Inhibitors .

Primary Biological Target: Microtubule Dynamics (Oncology)

Mechanism of Action

Derivatives such as PST-3 (5-arylalkynyl-2-benzoyl thiophene) and related 2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophenes function as Microtubule Destabilizing Agents (MDAs).

-

Binding Site: These compounds bind to the colchicine-binding site located at the interface of

- and -

Kinetic Effect: Binding prevents the curved-to-straight conformational change necessary for tubulin incorporation into the growing microtubule lattice.

-

Cellular Consequence: This inhibition leads to the depolymerization of existing microtubules, causing cell cycle arrest at the G2/M phase (mitotic catastrophe) and subsequent apoptosis via the mitochondrial pathway (Bcl-2 phosphorylation/Caspase-3 activation).

Structure-Activity Relationship (SAR)

-

The "Trimethoxy" Rule: Activity is maximized when the benzoyl ring bears methoxy groups at positions 3, 4, and 5. This mimics the A-ring of colchicine and podophyllotoxin.

-

The C2 Amine: In many series, a free amino group (-NH2) at C2 is crucial for hydrogen bonding within the tubulin pocket (specifically interacting with Asn101 or similar residues).

-

The C4/C5 Thiophene Substitution: Bulky hydrophobic groups (e.g., arylalkynyl) at C5 can enhance affinity by occupying the hydrophobic sub-pocket, often improving potency over the parent scaffold.

Secondary Biological Target: Adenosine A1 Receptor (GPCR Modulation)

Mechanism of Action

Unlike orthosteric agonists that bind to the endogenous ligand site, 2-amino-3-benzoylthiophenes (e.g., PD 81,723 ) act as Positive Allosteric Modulators (PAMs) or Enhancers.

-

Allostery: They bind to a distinct allosteric site on the Adenosine A1 receptor.

-

Cooperativity: Binding induces a conformational change that increases the affinity of the receptor for the endogenous agonist (adenosine) and reduces the dissociation rate of the agonist.

-

Therapeutic Value: This promotes site-specific and event-specific signal amplification (e.g., during ischemia when adenosine is released), offering cardioprotection and neuroprotection without the systemic side effects of full agonists (bradycardia).

SAR for Allostery

-

C2-Amino Necessity: The 2-amino group is non-negotiable for A1 receptor affinity. Acylation of this amine typically abolishes activity.

-

Benzoyl Ring Tuning: Electron-withdrawing groups (EWGs) on the benzoyl ring can modulate the degree of enhancement.

-

Thiophene Ring Fusion: Cycloalkyl fusion (e.g., tetrahydrobenzo[b]thiophene systems) often improves stability and lipophilicity, enhancing blood-brain barrier penetration.

Experimental Ecosystem: Protocols & Validation

To validate the biological activity of a novel 3-benzoylthiophene derivative, the following workflows are standard.

Synthesis: The Gewald Reaction (Step-by-Step)

The most robust method to access the 2-amino-3-benzoylthiophene scaffold is the Gewald reaction.

Protocol:

-

Reagents: Cyclohexanone (or substituted ketone), cyanoacetophenone (or benzoylacetonitrile), elemental sulfur, and morpholine (catalyst).

-

Reaction:

-

Work-up:

-

Cool the reaction mixture to room temperature; pour into crushed ice/water.

-

The precipitate (often yellow/orange) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

-

-

Yield: Typically 60–85%.

Validation: Tubulin Polymerization Assay (Fluorescence Based)

This assay confirms if the compound acts directly on tubulin rather than upstream signaling.

Protocol:

-

Preparation: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM fluorescent reporter (DAPI or specialized tubulin dye).

-

Basal Reading: Measure fluorescence (Ex 360 nm / Em 450 nm) at

to establish baseline. -

Induction: Add GTP (1 mM) to initiate polymerization.

-

Treatment: Simultaneously add the test compound (at IC50 concentration, typically 1–5 µM) and a Vehicle Control (DMSO).

-

Kinetics: Monitor fluorescence every 60 seconds for 60 minutes at 37°C.

-

Interpretation:

Visualizations

Diagram 1: The Divergent SAR Map

This diagram illustrates how specific substitutions shift the molecule's function from a GPCR modulator to an Anticancer agent.

Caption: Divergent SAR pathways for 3-Benzoylthiophene derivatives demonstrating how benzoyl ring substitution dictates target selectivity between Tubulin and Adenosine A1 receptors.

Diagram 2: Mechanism of Action (Anticancer Pathway)

A logic flow detailing the cellular cascade following tubulin inhibition.

Caption: The cytotoxic cascade initiated by 3-benzoylthiophene binding to the colchicine site, leading to mitotic catastrophe and apoptosis.

Data Summary: Comparative Potency

| Compound Class | Primary Substituent (Benzoyl) | Target | IC50 / Ki | Biological Effect |

| PST-3 Analog | 3,4,5-Trimethoxy | Tubulin | 1.5 - 3.0 µM | G2/M Arrest, Cytotoxicity |

| PD 81,723 | Unsubstituted / 3-CF3 | Adenosine A1 | ~10 - 20 µM | Allosteric Enhancement |

| BU17 Analog | Benzyl urea linkage | WEE1 Kinase | < 1.0 µM | Kinase Inhibition |

References

-

Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. (2023).[5][6] Link

-

5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity. Current Cancer Drug Targets. (2018).[5] Link

-

Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology.[7] (1990). Link

-

Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. (2018).[5] Link

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases. Journal of Pharmacology and Experimental Therapeutics. (2020). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 3-Benzoylthiophene Derivatives as A1 Adenosine Receptor Allosteric Modulators

Executive Summary

The modulation of G Protein-Coupled Receptors (GPCRs) has historically relied on orthosteric ligands—agonists and antagonists that compete for the endogenous ligand's binding site. However, the Adenosine A1 Receptor (A1AR) presents a unique therapeutic window for Positive Allosteric Modulators (PAMs) . Among these, 2-amino-3-benzoylthiophene derivatives (e.g., PD 81,723, T-62) represent the foundational scaffold.[1]

This guide provides a rigorous technical analysis of this chemical class, detailing the structure-activity relationships (SAR) that drive potency, the specific synthetic pathways for their production, and the pharmacological assays required to validate their allosteric nature. Unlike orthosteric agonists, these agents maintain the temporal and spatial fidelity of endogenous adenosine signaling, offering a "ceiling effect" that mitigates overdose risks and receptor desensitization.

Molecular Mechanism: The Ternary Complex Model

To understand the utility of 3-benzoylthiophenes, one must move beyond the binary Ligand-Receptor model to the Allosteric Ternary Complex Model (ATCM) .

Mechanism of Action

3-Benzoylthiophenes bind to a topographically distinct site on the A1AR, often located within the extracellular loops (ECL2) or transmembrane vestibules, separate from the orthosteric adenosine pocket.

-

Cooperativity (

): The modulator alters the conformation of the receptor, increasing the affinity of the orthosteric agonist (adenosine). An -

Efficacy Modulation (

): Some derivatives also enhance the signaling efficacy of the agonist-bound complex. -

Probe Dependence: The magnitude of the allosteric effect depends on the specific orthosteric probe used (e.g., CPA vs. NECA), a phenomenon known as "probe dependence."

The "Ceiling Effect"

A critical safety feature of these derivatives is saturability. Once the allosteric sites are fully occupied, no further enhancement occurs. This prevents the massive, systemic bradycardia often seen with direct A1AR agonists.

Pathway Visualization

The following diagram illustrates the kinetic stabilization of the Agonist-Receptor-G Protein complex by the PAM.

Caption: The Allosteric Ternary Complex Model showing the cooperative formation of the active ARM species.

Chemical Biology & Structure-Activity Relationship (SAR)

The core scaffold is the 2-amino-3-benzoylthiophene .[2] Modifications to this structure dictate the balance between pure PAM activity and "ago-PAM" activity (direct agonism).

The Core Scaffold

The minimum pharmacophore requires:

-

2-Amino group: Essential for hydrogen bonding within the allosteric pocket. Acylation or alkylation here typically abolishes activity.

-

3-Carbonyl linkage: The ketone bridge is critical. Replacing it with an ester or ether reduces potency.

-

Thiophene Ring: Serves as the lipophilic anchor.

Key Derivatives and SAR Table

| Compound | Thiophene Substituents (R1/R2) | Benzoyl Substituent (R3) | Activity Profile | Key Insight |

| PD 81,723 | 4,5-Dimethyl | 3-CF3 | Prototype PAM | Good enhancer, moderate potency. |

| T-62 | 4,5-Cyclohexyl (bridged) | 3-CF3 | Potent Ago-PAM | Bridging increases potency but introduces intrinsic efficacy (direct agonism). |

| Luf5484 | 4,5-Dimethyl | 3-Cl | PAM | Halogen substitution on the phenyl ring modulates affinity. |

| TRR469 | 4,5-Dimethyl | 3-Cl, 4-Cl | High Potency PAM | Dichloro substitution significantly improves binding affinity and antinociceptive effect. |

Optimization Logic

-

Thiophene 4,5-positions: Alkyl substitution is preferred. Fusing a cycloalkyl ring (as in T-62) restricts conformation, leading to higher affinity but often blurring the line between modulator and agonist.

-

Benzoyl Ring: Electron-withdrawing groups (EWG) like

or

Synthetic Protocol: The Gewald Reaction[3][4]

The most robust method for synthesizing 2-amino-3-benzoylthiophenes is a variation of the Gewald Reaction . This one-pot multicomponent reaction is preferred for its efficiency and scalability.

Reaction Logic

Unlike the standard Gewald synthesis which yields esters (using methyl cyanoacetate), this protocol uses benzoylacetonitriles to directly install the ketone functionality.

Reagents:

-

Ketone: 2-Butanone (for 4,5-dimethyl analogs) or Cyclohexanone (for bridged analogs).

-

Nitrile: 3-(Trifluoromethyl)benzoylacetonitrile (or substituted equivalent).

-

Sulfur: Elemental sulfur (

). -

Base: Morpholine or Diethylamine (Catalyst).

Step-by-Step Protocol (PD 81,723 Synthesis)

-

Preparation: In a round-bottom flask equipped with a condenser, dissolve 3-(trifluoromethyl)benzoylacetonitrile (10 mmol) and 2-butanone (10 mmol) in absolute ethanol (20 mL).

-

Activation: Add elemental sulfur (10 mmol) and morpholine (15 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 4–8 hours. Monitor via TLC (Silica, Hexane:EtOAc 4:1). The reaction is driven by the Knoevenagel condensation followed by cyclization on sulfur. -

Workup: Cool to room temperature. The product often precipitates directly.

-

Purification: Filter the solid. If no precipitate forms, concentrate in vacuo and recrystallize from Ethanol/Water.

-

Note: Column chromatography may be required for novel derivatives (Gradient: 0-20% EtOAc in Hexanes).

-

-

Validation: Confirm structure via

-NMR (Look for broad

Synthesis Workflow Diagram

Caption: Modified Gewald synthesis pathway for 2-amino-3-benzoylthiophene derivatives.

Pharmacological Characterization Protocols

To validate a compound as a PAM, one must prove it affects the dissociation rate of an orthosteric ligand. Simple equilibrium binding (

Radioligand Dissociation Assay (The Gold Standard)

This assay measures the ability of the PAM to "lock" the agonist into the receptor.

Protocol:

-

Membrane Prep: Use CHO cells stably expressing human A1AR.[3]

-

Equilibrium Binding: Incubate membranes with an agonist radioligand (e.g.,

or -

Dissociation Initiation: Add a massive excess of unlabeled antagonist (e.g.,

DPCPX) to block re-binding of the radioligand.-

Control Condition: Antagonist + Vehicle (DMSO).

-

Test Condition: Antagonist + Test Compound (e.g.,

PD 81,723).[4]

-

-

Measurement: Aliquot samples at time points (0, 2, 5, 10, 20, 40, 60 min). Filter rapidly through GF/B filters.

-

Analysis: Plot

vs. Time.-

Result: A PAM will significantly decrease the slope (reduce

) compared to the control. The "Shift Index" is calculated as

-

Functional cAMP Assay

Since A1AR couples to

Protocol:

-

Stimulation: Treat cells with Forskolin (

) to elevate basal cAMP levels. -

Treatment: Add a sub-maximal concentration of orthosteric agonist (e.g., CPA at

level). -

Modulation: Add increasing concentrations of the Test Compound (

to -

Readout: Measure cAMP via TR-FRET or ELISA.

-

Result: A PAM will cause a further reduction in cAMP (increased efficacy) or shift the agonist dose-response curve to the left (increased potency).

Challenges and Future Outlook

While 3-benzoylthiophenes are powerful tools, they face specific developmental hurdles:

-

Bell-Shaped Curves: Many derivatives (including PD 81,723) show "auto-antagonism" at high concentrations (

). The molecule may bind to the orthosteric site or a secondary inhibitory allosteric site at high doses, reversing the enhancement. -

Toxicity: The bridged derivative T-62 failed in Phase II clinical trials for neuropathic pain due to transient liver transaminase elevations. Future design must prioritize metabolic stability and avoid hepatotoxic motifs (e.g., optimizing lipophilicity to reduce specific CYP interactions).

-

Biased Modulation: Newer research focuses on "biased PAMs" (like VCP171) that preferentially enhance

signaling over

References

-

Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.[6] Molecular Pharmacology. [Link]

-

Romagnoli, R., et al. (2015). Current status of A1 adenosine receptor allosteric enhancers.[7][8] Future Medicinal Chemistry. [Link]

-

Aurelio, L., et al. (2009). Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes.[2] Journal of Medicinal Chemistry. [Link]

-

Baraldi, P. G., et al. (2000). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry. [Link]

-

Vincenzi, F., et al. (2014). TRR469, a potent A1 adenosine receptor allosteric modulator, exhibits anti-nociceptive properties in a murine model of acute pain. Neuropharmacology. [Link]

Sources

- 1. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD 81723 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

3-Benzoylthiophene core in medicinal chemistry

The 3-Benzoylthiophene Core: A Privileged Scaffold for Allosteric Modulation and Cytoskeletal Interference

Executive Summary

The 3-benzoylthiophene core represents a distinct structural departure from the more common 2-benzoylthiophene scaffold found in NSAIDs (e.g., tiaprofenic acid). While the 2-isomer is classically associated with COX inhibition, the 3-benzoyl regioisomer has emerged as a privileged scaffold in two high-value therapeutic areas: allosteric enhancement of the A1 Adenosine Receptor (A1AR) and inhibition of tubulin polymerization .

This technical guide dissects the medicinal chemistry of the 3-benzoylthiophene moiety, focusing on the 2-amino-3-benzoylthiophene subclass. It provides validated synthetic protocols via the Gewald reaction, analyzes the structure-activity relationships (SAR) driving A1AR modulation, and details the mechanistic basis for its antiproliferative activity.

Chemical Architecture & Physicochemical Properties

The core consists of a thiophene ring substituted at the C3 position with a benzoyl group. The presence of a C2-amino group (2-amino-3-benzoylthiophene) creates a "push-pull" electronic system, where the amino group acts as a donor and the carbonyl as an acceptor, often facilitating strong intermolecular hydrogen bonding and specific receptor docking.

| Property | Characteristic | Medicinal Chemistry Implication |

| Geometry | Non-planar (dihedral angle ~40-60°) | Mimics the twisted geometry of bioactive biaryls (e.g., combretastatin A-4). |

| Lipophilicity | Moderate to High (LogP 3.0 - 4.5) | Excellent membrane permeability; ideal for CNS targets (A1AR). |

| Metabolic Stability | Susceptible to S-oxidation | The thiophene sulfur can be oxidized; C2-amino group is a metabolic soft spot (acetylation). |

| Electronic State | Push-Pull System (if 2-NH2 present) | Enhances dipole moment; facilitates hydrogen bonding with receptor pockets (e.g., Glu/Asp residues). |

Synthetic Strategies

The construction of the 3-benzoylthiophene core requires specific regiochemical control. The most robust and versatile method for generating the bioactive 2-amino-3-benzoyl derivatives is the Gewald Multicomponent Reaction .

Protocol A: The Gewald Synthesis (2-Amino-3-benzoylthiophenes)

This one-pot protocol utilizes benzoylacetonitrile as the critical component to install the 3-benzoyl group directly.

-

Reagents:

-

Ketone/Aldehyde (Component A): Cyclohexanone (for fused systems) or simple aliphatic ketones.

-

Activated Nitrile (Component B): Benzoylacetonitrile (Ph-CO-CH2-CN).

-

Sulfur Source: Elemental Sulfur (

). -

Base Catalyst: Morpholine or Piperidine.[1]

-

-

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve benzoylacetonitrile (1.0 eq) and the ketone (1.0 eq) in Ethanol (5 mL/mmol).

-

Activation: Add the base catalyst (Morpholine, 1.0 eq) dropwise. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation.

-

Sulfurization: Add elemental sulfur (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. The reaction is complete when the sulfur powder dissolves and TLC indicates consumption of the nitrile.

-

Isolation: Pour the hot reaction mixture into crushed ice/water. The product typically precipitates as a solid.

-

Purification: Filter the precipitate and recrystallize from Ethanol/DMF.

-

Protocol B: Suzuki-Miyaura Coupling (3-Benzoylthiophenes without Amino)

For derivatives lacking the 2-amino group, a cross-coupling approach is preferred to avoid the Gewald constraints.

-

Reagents: 3-Thienylboronic acid, Benzoyl chloride,

, -

Key Step: The coupling of the boronic acid at C3 with the acid chloride yields the ketone directly, preserving the thiophene aromaticity.

Visualization: The Gewald Reaction Workflow

The following diagram illustrates the multicomponent assembly of the core, highlighting the critical Knoevenagel intermediate.

Caption: The Gewald multicomponent synthesis pathway for 2-amino-3-benzoylthiophenes.

Medicinal Chemistry Case Studies

Case Study 1: A1 Adenosine Receptor Allosteric Enhancers (PD 81,723)

The most significant application of the 2-amino-3-benzoylthiophene core is in the development of Allosteric Enhancers (AEs) for the A1 Adenosine Receptor (A1AR).

-

Compound: PD 81,723 (2-amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone.[2]

-

Mechanism of Action: unlike orthosteric agonists (e.g., adenosine) that bind to the active site, PD 81,723 binds to an allosteric site on the A1AR. This binding induces a conformational change that slows the dissociation of adenosine , effectively "locking" the receptor in its high-affinity active state.

-

Therapeutic Value: This approach amplifies the endogenous adenosine signal only in tissues where adenosine is released (site-and-event specific), reducing systemic side effects like bradycardia associated with full agonists.

SAR Table: A1AR Allosteric Potency

| Substituent (R1 - Thiophene) | Substituent (R2 - Benzoyl) | Activity (Enhancement %) | Insight |

| 4,5-Dimethyl | 3-CF3 (PD 81,723) | High (>50%) | The 3-CF3 group is critical for lipophilic pocket filling. |

| 4,5-Dimethyl | H | Low (<10%) | Unsubstituted phenyl ring lacks sufficient hydrophobic interaction. |

| 4,5-Cyclohexyl (Fused) | 3-CF3 | Very High | Fused cyclohexane ring (tetrahydrobenzothiophene) increases rigidity and potency. |

| H | 3-CF3 | Inactive | Substitution at positions 4/5 of thiophene is essential for activity. |

Case Study 2: Tubulin Polymerization Inhibitors

Derivatives of 3-benzoylthiophene, particularly those mimicking Combretastatin A-4 (CA-4) , act as potent tubulin destabilizers.

-

Structural Logic: The 3-benzoylthiophene core serves as a bioisostere for the cis-stilbene bridge of CA-4. The restricted rotation of the thiophene ring maintains the two aryl rings in the necessary "twisted" orientation to fit the colchicine binding site on

-tubulin. -

Key Modification: The benzoyl ring MUST bear 3,4,5-trimethoxy substitution to maximize binding affinity.

Visualization: A1AR Allosteric Signaling Pathway

The following diagram details how the 3-benzoylthiophene core (PD 81,723) modulates the GPCR signaling cascade.

Caption: Mechanism of A1AR allosteric enhancement by PD 81,723, showing the stabilization of the high-affinity receptor state.[3]

References

-

Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.[2][4][5][6] Molecular Pharmacology, 38(6), 939–949.

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[1][7] Chemische Berichte, 99(1), 94-100.

-

Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5114-5122.

-

Lütjens, H., & Scammells, P. J. (2003). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications.[4] Journal of Medicinal Chemistry, 46(10), 1870-1877.

-

Aurelio, L., et al. (2010). Synthetic preparation of 2-amino-3-benzoylthiophene derivatives via the Gewald reaction.[5][8] Arkivoc, 2010(10), 209-246.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 3. Differential effects of the adenosine A(1) receptor allosteric enhancer PD 81,723 on agonist binding to brain and adipocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Adenosine A1 receptor-dependent and -independent effects of the allosteric enhancer PD 81,723 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Structure-Activity Relationship (SAR) of 3-Benzoylthiophene Analogs as Tubulin Polymerization Inhibitors

Executive Summary

This technical guide provides a comprehensive analysis of 3-benzoylthiophene analogs , a class of pharmacophores exhibiting potent antimitotic activity. Primarily functioning as tubulin polymerization inhibitors , these compounds target the colchicine-binding site of microtubules.[1][2] This document details the structural rationale for replacing the cis-stilbene bridge of Combretastatin A-4 (CA-4) with a thiophene scaffold, provides a validated synthetic protocol for the high-potency 2-amino-3-benzoylthiophene subclass, and maps the critical Structure-Activity Relationships (SAR) governing their efficacy.

The Scaffold & Pharmacophore Rationale

The design of 3-benzoylthiophene analogs is grounded in the principle of bioisosterism , specifically aiming to mimic the structural properties of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent.

The cis-Stilbene Problem

CA-4 possesses a cis-stilbene configuration essential for binding to the tubulin colchicine site. However, this configuration is thermodynamically unstable and prone to isomerization into the inactive trans-form in solution.

The Thiophene Solution

Replacing the ethylene bridge of CA-4 with a heterocyclic thiophene ring offers two critical advantages:

-

Conformational Restriction: The thiophene ring locks the two aryl rings (the thiophene itself and the benzoyl moiety) into a cis-like geometry, preventing inactivation via isomerization.

-

Electronic Optimization: The sulfur atom in the thiophene ring contributes to lipophilicity and potential electrostatic interactions within the hydrophobic pocket of

-tubulin (Cys241).

Validated Synthetic Protocol

Target Compound: 2-Amino-3-(3,4,5-trimethoxybenzoyl)thiophene derivatives.[3] Methodology: The Gewald Reaction is the most robust, self-validating method for constructing the 2-aminothiophene core with a ketone substituent at the 3-position.

Reagents & Materials[2][3][4]

-

Substrate A:

-Methylene carbonyl compound (e.g., acetophenone derivative). -

Substrate B: Activated nitrile (e.g., malononitrile).

-

Reagent: Elemental Sulfur (

). -

Catalyst: Morpholine or Diethylamine.

-

Solvent: Ethanol (absolute).

Step-by-Step Protocol

-

Pre-Activation (15 mins): In a round-bottom flask, dissolve the ketone (1.0 eq) and activated nitrile (1.0 eq) in ethanol. Add the amine base catalyst (1.0 eq) dropwise. Stir at room temperature until the Knoevenagel condensation intermediate is formed (monitor by TLC: disappearance of ketone).

-

Sulfurization (1-2 hours): Add elemental sulfur (1.0 eq) to the reaction mixture. Heat the mixture to 60°C .

-

Self-Validation Check: The reaction is exothermic; a distinct color change (often dark red/brown to lighter yellow/orange) indicates ring closure.

-

-

Work-up & Purification:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water. The product often precipitates as a solid.

-

Filter and wash with cold ethanol.[4]

-

Recrystallization: Use Ethanol/DMF mixtures for high purity (>98% by HPLC).

-

Synthetic Pathway Visualization

Caption: Flowchart of the Gewald multicomponent reaction for synthesizing 2-aminothiophene scaffolds.

Detailed SAR Analysis

The biological activity of 3-benzoylthiophenes is tightly regulated by substituents on the A-ring (thiophene) and the B-ring (phenyl).

The B-Ring (Benzoyl Moiety)

This region mimics the B-ring of Colchicine and CA-4.

-

Requirement: A 3,4,5-trimethoxy substitution pattern is non-negotiable for high potency.

-

Causality: These methoxy groups form critical hydrogen bonds and van der Waals contacts with the backbone of the tubulin colchicine site (specifically near Val238 and Cys241 ).

-

Loss of Activity: Removing even one methoxy group (e.g., 3,4-dimethoxy) typically results in a >10-fold loss of IC

potency.

The Linker (Carbonyl Group)

-

Role: The carbonyl group (C=O) acts as a "hinge."

-

SAR Insight: Reduction of the carbonyl to a methylene (CH

) or alcohol (CHOH) drastically reduces activity. The sp

The A-Ring (Thiophene)[6][7]

-

Position 2 (Amino Group): The presence of an amino group (-NH

) at position 2 significantly enhances water solubility and potential hydrogen bonding with Thr179 in -

Position 4/5 (Thiophene Substituents):

-

Small alkyl groups (Methyl) at Position 4 can increase hydrophobic packing.

-

Bulky groups usually decrease affinity due to steric clash with the binding pocket walls.

-

Quantitative SAR Data Summary

| Compound Variant | A-Ring Subst.[1][5][6][7][8] (Pos 2) | B-Ring Subst.[1][9] | Tubulin IC | Interpretation |

| Ref (CA-4) | N/A | 3,4,5-trimethoxy | 1.0 - 2.0 | Potent Reference |

| Analog 1 | -NH | 3,4,5-trimethoxy | 0.5 - 1.5 | Highly Active |

| Analog 2 | -H | 3,4,5-trimethoxy | 2.5 - 4.0 | Moderate Activity |

| Analog 3 | -NH | 4-methoxy | > 20.0 | Inactive (Loss of pharmacophore) |

| Analog 4 | -NH | 3,4-dimethoxy | 5.0 - 8.0 | Reduced Potency |

Mechanism of Action: Tubulin Destabilization[10]

The primary mechanism involves the inhibition of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Pathway Logic

-

Binding: Ligand enters the colchicine pocket located at the interface of

- and -

Inhibition: The ligand sterically hinders the "curved-to-straight" conformational change required for tubulin polymerization.

-

Catastrophe: Microtubules depolymerize, preventing mitotic spindle formation.

-

Signal: Spindle Assembly Checkpoint (SAC) remains activated, leading to prolonged G2/M arrest.

-

Death: Initiation of apoptotic signaling (Bcl-2 phosphorylation, Caspase-3 activation).

Biological Pathway Diagram

Caption: Mechanistic cascade from ligand binding to apoptotic cell death.

References

-

Romagnoli, R., et al. (2010).[1][10] "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents." European Journal of Medicinal Chemistry. [Link]

-

Li, W., et al. (2019). "5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity."[2] Cell Death & Disease. [Link]

-

Romagnoli, R., et al. (2006). "Synthesis and Biological Evaluation of 2-Amino-3-(3,4,5-trimethoxybenzoyl)thiophene Derivatives as a New Class of Tubulin Inhibitors." Journal of Medicinal Chemistry. [Link]

-

Pintus, T., et al. (2017). "Structure-Activity Relationship Studies of 2-Amino-3-benzoylthiophenes as Allosteric Modulators." Future Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfera.unife.it [sfera.unife.it]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and preliminary biological evaluation of new anti-tubulin agents containing different benzoheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cib.csic.es [cib.csic.es]

- 9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Romeo ROMAGNOLI - Google Scholar [scholar.google.com]

Methodological & Application

Synthesis of 3-Benzoylthiophene via Friedel-Crafts acylation

Application Note: Strategic Regiocontrol in the Synthesis of 3-Benzoylthiophene

Executive Summary & Core Directive

The Challenge: The synthesis of 3-benzoylthiophene (phenyl-3-thienyl ketone) presents a classic regioselectivity paradox in heterocyclic chemistry. Direct Friedel-Crafts acylation of thiophene is electronically biased to occur at the

The Solution: This protocol details the "Inverted Friedel-Crafts Strategy." Instead of acylating the electron-rich thiophene ring, we utilize benzene as the nucleophilic substrate and 3-thiophenecarbonyl chloride (3-thenoyl chloride) as the electrophile. This approach bypasses the thiophene regioselectivity issue entirely, guaranteeing the structural integrity of the 3-position.

Strategic Analysis: The Regioselectivity Paradox

To understand the necessity of this protocol, one must analyze the electronic failure of the direct approach.

The "Alpha-Effect" (Why Direct Acylation Fails)

Thiophene is an electron-rich heterocycle. During electrophilic aromatic substitution (EAS), the intermediate carbocation (sigma complex) formed at the C2 (

-

Result: Reaction of Thiophene + Benzoyl Chloride

2-Benzoylthiophene (Major impurity/Wrong target).

The Inverted Strategy (The Pathway to Success)

By reversing the roles of the reactants, we utilize the specific isomer of the acid chloride to dictate the final structure.

-

Reaction: Benzene + 3-Thiophenecarbonyl Chloride

3-Benzoylthiophene . -

Logic: The carbonyl group is already attached to the C3 position of the thiophene ring in the starting material. The Friedel-Crafts reaction occurs on the benzene ring, which has no regiochemical ambiguity (all positions equivalent).

Figure 1: Strategic comparison of synthetic routes. Route B guarantees the 3-isomer by using the pre-functionalized 3-thenoyl chloride.

Detailed Experimental Protocol

Target Compound: 3-Benzoylthiophene CAS: 6453-99-2 Scale: 50 mmol (Pilot Scale adaptable)

Reagents & Materials[1][2][3]

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 3-Thiophenecarbonyl chloride | 146.59 | 1.0 | 7.33 g | Electrophile Source |

| Benzene | 78.11 | 10.0 | 45 mL | Substrate & Solvent |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 8.00 g | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Extraction Solvent |

| HCl (1M) | 36.46 | - | 100 mL | Quenching Agent |

Note: Benzene is carcinogenic. All operations must be performed in a fume hood. Anhydrous conditions are critical for AlCl₃ activity.

Step-by-Step Procedure

Step 1: Catalyst Activation

-

Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Connect the top of the condenser to a gas trap (NaOH solution) to neutralize HCl gas evolved.

-

Charge the flask with dry Benzene (45 mL) .

-

Add AlCl₃ (8.00 g) in one portion. The suspension may turn slightly yellow. Cool the mixture to 0–5°C using an ice-water bath.

Step 2: Electrophile Addition

-

Dissolve 3-Thiophenecarbonyl chloride (7.33 g) in a minimal amount of dry benzene (if solid) or add neat if liquid.

-

Add the acid chloride dropwise to the AlCl₃/Benzene suspension over 30 minutes.

Step 3: Reaction Propagation

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT) over 30 minutes.

-

Heat the reaction to reflux (80°C) for 2–3 hours.

-

Checkpoint: Monitor via TLC (Mobile Phase: 10% EtOAc/Hexane). The starting acid chloride spot should disappear.

-

Step 4: Quenching & Isolation

-

Cool the reaction mixture to RT, then to 0°C.

-

CAUTION: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL conc. HCl . This breaks the Aluminum-Ketone complex.

-

Transfer to a separatory funnel. Separate the organic layer.[2]

-

Extract the aqueous layer with DCM (2 x 50 mL) .

-

Combine organic layers and wash sequentially with:

-

Water (50 mL)

-

Sat. NaHCO₃ (50 mL) – removes residual acid

-

Brine (50 mL)

-

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude residue is typically an off-white to pale yellow solid.

-

Recrystallization: Dissolve in hot ethanol or hexane/EtOAc mixture. Cool slowly to 4°C.

-

Filter crystals and dry under vacuum.[2]

Figure 2: Operational workflow for the synthesis of 3-Benzoylthiophene.

Analytical Validation (Quality Control)

To confirm the synthesis of the 3-isomer and rule out the 2-isomer , Proton NMR (

| Feature | 3-Benzoylthiophene (Target) | 2-Benzoylthiophene (Impurity) |

| H2 Position | Singlet (approx. 7.9–8.0 ppm) | Not present (C2 is substituted) |

| Coupling | H2 appears as a singlet (or d, | H3 is a doublet ( |

| Melting Point | 63–64°C | 56–58°C |

| Key Distinction | The isolated H2 proton between S and C=O is diagnostic. | H3 and H4 show strong vicinal coupling. |

NMR Interpretation: In the 3-isomer, the proton at C2 is flanked by the Sulfur and the Carbonyl group. It is isolated from H4 and H5, leading to a sharp singlet (or very finely split doublet). In the 2-isomer, H3 and H4 are adjacent, leading to a distinct doublet with a coupling constant of ~3.8 Hz.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming the

-selectivity of thiophene EAS). -

Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes. VII. 3-Benzoylthiophene."[2] Journal of the American Chemical Society, 76(9), 2445–2447. (Foundational paper on the synthesis of 3-acylthiophenes via the inverted acid chloride route).

-

Aitken, R. A., & Slawin, A. M. Z. (2021).[1] "Thiophene-3-carbonyl Chloride."[1][4] Molbank, 2021(3), M1256. (Crystallographic and structural data on the starting material 3-thenoyl chloride).

-

PubChem Compound Summary. "2-Benzoylthiophene." (Used for comparative physical data).[5]

Sources

Application Note: Optimized Gewald Synthesis Strategies for 2-Amino-3-Benzoylthiophene Scaffolds

Executive Summary

The 2-amino-3-benzoylthiophene scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 3-carboxylate or 3-cyano analogs. These derivatives have gained prominence as allosteric enhancers of the A1 adenosine receptor (A1AR) and inhibitors of the P2Y12 receptor , making them critical targets for neurological and cardiovascular drug discovery.

This Application Note provides a rigorous, field-validated guide to synthesizing 2-amino-3-benzoylthiophenes via the Gewald reaction. Unlike generic protocols using highly reactive malononitrile, the use of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) introduces steric and electronic challenges that require optimized conditions. We present two validated workflows: a robust conventional thermal method and a high-throughput microwave-assisted protocol.[1]

Mechanistic Insight & Reaction Logic[2]

The Gewald reaction is a multi-component condensation between a ketone, an activated nitrile, and elemental sulfur.[2][3][4] Understanding the mechanism is vital for troubleshooting the slower reaction kinetics observed with benzoylacetonitrile compared to malononitrile.

The Pathway

The reaction proceeds through a Knoevenagel condensation followed by a thiation-cyclization sequence.[5][6] The steric bulk of the benzoyl group in benzoylacetonitrile often hinders the initial Knoevenagel step, necessitating a catalyst with high basicity and nucleophilicity (e.g., Morpholine).

Mechanistic Diagram

The following diagram illustrates the stepwise formation of the thiophene core, highlighting the critical cyclization point.

Figure 1: Mechanistic pathway of the Gewald reaction using benzoylacetonitrile. The rate-determining step is often the sulfur addition to the sterically crowded Knoevenagel intermediate.

Critical Parameters & Reagent Selection

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Recommendation | Scientific Rationale |

| Active Methylene | Benzoylacetonitrile | Required to install the C3-benzoyl group. Note: Commercial supplies often degrade; verify purity by TLC before use. |

| Base Catalyst | Morpholine (1.0 - 1.5 eq) | Superior to diethylamine/TEA for this specific substrate. Morpholine acts as both a base and a nucleophile, stabilizing the intermediate iminium species. |

| Sulfur Source | Elemental Sulfur ( | Use fine powder. Pre-activating sulfur by stirring with the base for 10 mins can reduce induction time. |

| Solvent | Ethanol or Methanol | Protic solvents facilitate the proton transfer steps required for tautomerization. DMF is reserved for difficult, insoluble substrates. |

Experimental Protocols

Protocol A: Conventional Thermal Synthesis (Standard)

Best for scale-up (>1g) and laboratories without microwave instrumentation.

Reagents:

-

Ketone (e.g., Cyclohexanone or Acetophenone): 10 mmol

-

Benzoylacetonitrile: 10 mmol (1.45 g)

-

Sulfur (powdered): 10 mmol (0.32 g)

-

Morpholine: 12 mmol (1.05 mL)

-

Ethanol (absolute): 20 mL

Step-by-Step Methodology:

-

Pre-mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the ketone and benzoylacetonitrile in Ethanol (10 mL).

-

Activation: Add Morpholine dropwise. Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow/orange indicating Knoevenagel initiation.

-

Sulfur Addition: Add the elemental sulfur followed by the remaining Ethanol (10 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to 70–80°C (gentle reflux) for 3–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the sulfur spot (Rf ~0.8) and benzoylacetonitrile is the endpoint.

-

-

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product usually precipitates as a solid.

-

Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted sulfur and morpholine.

-

Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the product is highly insoluble.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for library generation, difficult substrates, and rapid optimization.

Reagents:

-

Ketone: 1.0 mmol

-

Benzoylacetonitrile: 1.0 mmol

-

Sulfur: 1.0 mmol

-

Morpholine: 1.2 mmol

-

Ethanol: 2-3 mL

Step-by-Step Methodology:

-

Loading: Charge a 10 mL microwave process vial with the ketone, benzoylacetonitrile, sulfur, and ethanol.

-

Catalyst: Add morpholine last. Cap the vial with a crimp top or pressure seal.

-

Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

-

Settings: 80°C (or 100W max power), High Absorption Level.

-

Time: 15–20 minutes (Hold time).

-

-

Work-up: Pour the reaction mixture into crushed ice (20 g). Stir vigorously. The solid product will precipitate immediately.

-

Purification: Filter and wash with cold water/ethanol. If oil forms, extract with Ethyl Acetate, dry over

, and purify via flash column chromatography.

Workflow & Troubleshooting Guide

The following logic flow helps navigate common experimental failures.

Figure 2: Decision matrix for troubleshooting the Gewald synthesis of 3-benzoylthiophenes.

Common Issues & Solutions

-

Regio-selectivity: When using asymmetric ketones (e.g., 2-butanone), the reaction generally prefers the methylene position (

) over the methyl position ( -

Product Solubility: 2-amino-3-benzoylthiophenes are often highly crystalline and insoluble. If the product precipitates during reflux, add more solvent to prevent encapsulation of unreacted sulfur.

-

"Oiling Out": If the product forms a sticky oil upon pouring into ice, scratch the flask walls with a glass rod to induce crystallization or sonicate for 5 minutes.

Characterization Data (Expected)

Validation of the 2-amino-3-benzoylthiophene structure is crucial.

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | 3300–3400 | Primary Amine ( |

| IR Spectroscopy | 1600–1650 | Carbonyl ( |

| 1H NMR | Phenyl protons from the benzoyl group. | |

| 1H NMR | ||

| Mass Spec | Parent ion peak usually distinct. |

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.

-

Scammells, P. J., et al. (2012).[7][8] Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Journal of Medicinal Chemistry, 55(5), 2367–2375.

-

Sridhar, M., et al. (2007). Microwave assisted synthesis of 2-aminothiophenes via the Gewald reaction.[1][5][3][9][10][11][12] Tetrahedron Letters, 48(18), 3171-3172.

-

Sabnis, R. W. (1994).[6] The Gewald Synthesis.[5][2][3][4][9][10][12][13][14] Sulfur Reports, 16(1), 1–17.

-

Aurelio, L., et al. (2009).[8] Allosteric Modulators of the Adenosine A1 Receptor: Synthesis and Pharmacological Evaluation of 4-Substituted 2-Amino-3-benzoylthiophenes. Journal of Medicinal Chemistry, 52(14), 4543–4547.[8] [8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald_reaction [chemeurope.com]

- 7. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijert.org [ijert.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. mdpi.com [mdpi.com]

Application Note: Palladium-Catalyzed Synthesis of 3-Benzoylthiophene Derivatives

Executive Summary

The 3-benzoylthiophene moiety is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) such as Tiaprofenic acid and analogs of Ketoprofen . Historically, the synthesis of 3-substituted thiophenes has been plagued by poor regioselectivity, as electrophilic aromatic substitution (Friedel-Crafts) predominantly favors the C2 position due to the electronic bias of the thiophene ring.

This Application Note details two robust, Palladium-catalyzed protocols that overcome these regioselectivity challenges. By utilizing Suzuki-Miyaura cross-coupling , researchers can achieve exclusive C3-functionalization. We present two complementary pathways:

-

Carbonylative Cross-Coupling: A three-component reaction using CO gas (or surrogates) to link aryl halides and boronic acids.

-

Direct Acyl-Cross-Coupling: The coupling of organoboron species with acid chlorides.

Mechanistic Insight & Strategy

The Regioselectivity Challenge

Thiophene is an electron-rich heterocycle. Electrophilic attack occurs preferentially at the

The Palladium Solution

Pd-catalyzed cross-coupling relies on the pre-functionalization of the substrate (e.g., 3-bromothiophene or 3-thienylboronic acid), effectively "locking" the position of the new bond.

-

Pathway A (Carbonylative): Involves the insertion of Carbon Monoxide (CO) into a Pd-Aryl bond. This is the most modular approach, allowing the assembly of the ketone from two commercially available aryl/heteroaryl halides and boronic acids.

-